2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid 2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid A potent and selective agonist of the putative, excitatory neurotransmitter L-glutamic acid. AMPA does not interfere with binding sites for kainic acid in vitro, and AMPA- induced neuronal excitation is not significantly affected by NMDA antagonists.

Brand Name: Vulcanchem
CAS No.: 1219376-36-9
VCID: VC0029952
InChI: InChI=1S/C7H10N2O4/c1-3-4(6(10)9-13-3)2-5(8)7(11)12/h5H,2,8H2,1H3,(H,9,10)(H,11,12)/i5+1,7+1,8+1
SMILES: CC1=C(C(=O)NO1)CC(C(=O)O)N
Molecular Formula: C7H10N2O4
Molecular Weight: 189.145

2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid

CAS No.: 1219376-36-9

Cat. No.: VC0029952

Molecular Formula: C7H10N2O4

Molecular Weight: 189.145

* For research use only. Not for human or veterinary use.

2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid - 1219376-36-9

Specification

CAS No. 1219376-36-9
Molecular Formula C7H10N2O4
Molecular Weight 189.145
IUPAC Name 2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid
Standard InChI InChI=1S/C7H10N2O4/c1-3-4(6(10)9-13-3)2-5(8)7(11)12/h5H,2,8H2,1H3,(H,9,10)(H,11,12)/i5+1,7+1,8+1
Standard InChI Key UUDAMDVQRQNNHZ-QIOHBQFSSA-N
SMILES CC1=C(C(=O)NO1)CC(C(=O)O)N

Introduction

Chemical Properties and Structure

Basic Identifiers and Properties

2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid is identified by its unique CAS registry number 1219376-36-9 . The compound possesses a molecular formula of C7H10N2O4, with specific carbon and nitrogen atoms being isotopically enriched. The molecular weight is approximately 189.145 g/mol, reflecting the incorporation of heavier stable isotopes compared to the non-labeled AMPA variant. These basic properties are essential for researchers when selecting and utilizing this compound in experimental protocols.

Table 1: Chemical Properties of 2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid

PropertyValueSource
CAS Number1219376-36-9
Molecular FormulaC7H10N2O4
Molecular Weight189.145 g/mol
VCIDVC0029952
Common Synonyms(R,S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid-13C2,15N; AMPA-13C2,15N

Structural Features

The chemical structure of 2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid features an isoxazole ring system with a methyl substituent at position 5 and an oxo group at position 3. The propanoic acid moiety is attached at position 4 of the isoxazole ring, creating the backbone structure that defines the AMPA pharmacophore. What distinguishes this molecule from conventional AMPA is the incorporation of isotopic labels: a nitrogen-15 atom in the amino (azanyl) group and carbon-13 atoms at positions 1 and 2 of the propanoic acid chain .

Isotopic Labeling Significance

The strategic isotopic enrichment in 2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid serves multiple scientific purposes. The 15N isotope in the amino group has a natural abundance of only 0.37%, making its specific incorporation highly valuable for tracing nitrogen metabolism in neural tissues. Similarly, the 13C isotopes at positions 1 and 2 of the propanoic acid chain (natural abundance approximately 1.1%) provide enhanced sensitivity for detection in various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.

This specific pattern of isotopic labeling allows researchers to track the fate of these atoms through metabolic processes and chemical transformations with high precision. The dual carbon labeling provides additional advantages in metabolic tracing experiments, as researchers can monitor potential cleavage or modification of the propanoic acid chain during biological processing, offering insights that would be unattainable with unlabeled compounds or single-isotope labeled variants.

Synthesis and Preparation

Synthetic Approaches

Biological Activity and Pharmacological Properties

Effects on Neurotransmission

As an AMPA receptor agonist, 2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid enhances glutamatergic neurotransmission through increased calcium ion influx into neurons, leading to amplified synaptic activity. This enhancement results in stronger excitatory postsynaptic potentials and potentially facilitates long-term potentiation, a cellular mechanism underlying learning and memory formation. The compound's ability to modulate neurotransmitter receptors makes it valuable for studying various biochemical pathways involved in neuronal communication.

The precise effects of this compound on neurotransmission depend on factors such as concentration, exposure duration, and the specific neuronal populations involved. At appropriate concentrations, it can selectively activate AMPA receptors without significantly affecting other glutamate receptor subtypes, such as NMDA or kainate receptors. This selectivity allows researchers to isolate and study AMPA receptor-mediated components of excitatory neurotransmission, which is crucial for understanding both normal brain function and pathological conditions involving glutamatergic dysregulation.

Research Applications

Neuroscience Research

The primary application of 2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid lies in neuroscience research, where it serves as a valuable tool for investigating synaptic transmission mechanisms. By selectively activating AMPA receptors with an isotopically trackable compound, researchers can study receptor trafficking, turnover, and downstream signaling pathways with unprecedented precision. This capability is particularly valuable for research on neurological disorders characterized by dysregulation of glutamatergic transmission, including epilepsy, stroke, and neurodegenerative diseases.

The compound's role in studying synaptic plasticity—the ability of synapses to strengthen or weaken over time—has significant implications for understanding learning and memory processes. Long-term potentiation and depression, cellular mechanisms underlying memory formation, heavily involve AMPA receptor regulation. Using isotopically labeled AMPA analogues allows researchers to track receptor dynamics during these processes, providing insights into how neural circuits adapt during learning and how these adaptations may be disrupted in cognitive disorders.

Metabolic Studies

The incorporation of stable isotopes (15N and 13C2) in 2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid enables detailed metabolic studies that would be challenging or impossible with unlabeled compounds. Mass spectrometry can detect and quantify the labeled atoms as they progress through various metabolic processes, offering a comprehensive view of the compound's biological behavior. This capability allows researchers to determine the metabolic fate of the compound, identify previously unknown metabolites, and elucidate transformation pathways within neural tissues.

Table 2: Research Applications of Isotopically Labeled 2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid

Application AreaSpecific TechniquesResearch Outcomes
Receptor Binding StudiesAutoradiography, Binding AssaysQuantification of receptor density and affinity
Metabolic Pathway AnalysisMass Spectrometry, NMRIdentification of metabolites and transformation routes
Neuronal SignalingElectrophysiology, Calcium ImagingCharacterization of synaptic responses
Protein-Ligand InteractionsX-ray Crystallography, NMRStructural determination of binding modes
PharmacokineticsMass SpectrometryDetermination of absorption, distribution, and elimination profiles

Comparison with Related Compounds

Relationship to AMPA

2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid is fundamentally AMPA with specific isotopic enrichment at designated positions . This relationship ensures that the labeled compound exhibits pharmacological properties virtually identical to those of conventional AMPA, allowing direct translation of findings between studies using labeled and unlabeled variants. The isotopic labeling represents a form of "invisible tagging" that enables tracking without altering chemical behavior, distinguishing it from structural analogues where molecular modifications might affect receptor interactions.

The development of isotopically labeled analogues like 2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid represents a strategic approach in neuroscience research, where molecular probes with high chemical and biological fidelity to endogenous compounds are essential for mechanistic studies. Unlike structural analogues that might introduce steric or electronic perturbations affecting receptor binding, isotopically labeled compounds maintain native interactions while providing analytical advantages.

Comparison with Other AMPA Receptor Ligands

The field of AMPA receptor research employs various compounds that interact with these receptors, each with distinct characteristics and applications. Unlike 2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid, which utilizes stable isotopes, some approaches employ radioisotope-labeled compounds such as [11C]K2, which serves as a radiopharmaceutical for positron emission tomography imaging of AMPA receptors . While radioisotope labeling provides exceptional sensitivity for in vivo imaging, it necessitates specialized handling facilities and presents time constraints due to radioactive decay.

Table 3: Comparative Analysis of Selected AMPA Receptor Ligands

CompoundTypeKey FeaturesResearch ApplicationsLimitations
2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acidStable isotope-labeled agonistIncorporates 15N and 13C2 labelsMetabolic tracking, receptor binding studiesHigher cost, specialized detection requirements
Conventional AMPAPrototype agonistStandard reference compoundElectrophysiology, behavioral studiesLimited analytical tracking capabilities
[11C]K2RadioligandShort-lived 11C radioisotopeIn vivo PET imaging of receptorsRapid decay, radiation safety concerns
2-amino-3-[5-(1-methylimidazol-2-yl)-3-oxo-1,2-oxazol-4-yl]propanoic acidStructural analogueContains methylimidazole modificationStructure-activity relationship studiesPotentially altered pharmacological profile
2-azanyl-3-[5-methyl-3-(phosphonomethoxy)-1,2-oxazol-4-yl]propanoic acidPhosphono-modified analogueContains phosphonomethoxy groupInvestigation of modified binding propertiesDifferent receptor interaction profile

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator